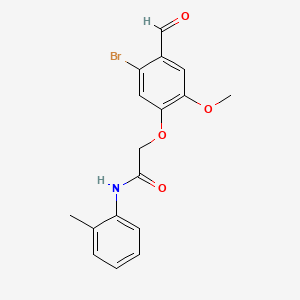
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C17H16BrNO4 and its molecular weight is 378.222. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological significance of this compound, supported by relevant case studies and research findings.
- Molecular Formula : C₁₈H₁₈BrNO₄
- Molecular Weight : 392.24 g/mol
- Boiling Point : Not specified
- Density : Not specified
- LogP : Not specified
The compound features a brominated aromatic system, which is known to enhance biological activity through various mechanisms, including interaction with cellular targets such as enzymes and receptors.
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps:
- Bromination : The introduction of the bromine atom into the aromatic ring.
- Formylation : The addition of a formyl group to create the aldehyde functionality.
- Acetylation : The final step involves attaching the acetamide group to produce the target compound.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are utilized to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of brominated phenolic compounds can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell membrane integrity or inhibition of key metabolic pathways.
| Compound | Activity | Method |
|---|---|---|
| This compound | Antimicrobial | Turbidimetric method |
| D6 (similar structure) | Anticancer | SRB assay against MCF7 cells |
The antimicrobial activity was assessed against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of efficacy.
Anticancer Activity
The anticancer potential of this compound has been explored using various cancer cell lines. Notably, compounds with similar structural motifs have shown promising results against breast cancer cell lines (e.g., MCF7).
In a study involving molecular docking simulations, it was found that these compounds could bind effectively to estrogen receptors, suggesting a mechanism for their anticancer effects. The binding affinity was evaluated using software such as Schrodinger, indicating potential therapeutic applications in hormone-dependent cancers.
Case Studies
- Antimicrobial Screening : A study evaluated several derivatives of phenolic compounds for their antimicrobial properties. The results indicated that compounds with bromine substituents exhibited enhanced activity against Staphylococcus aureus and Escherichia coli.
- Anticancer Evaluation : In vitro assays demonstrated that certain derivatives showed IC50 values in the nanomolar range against MCF7 cells, highlighting their potential as effective anticancer agents.
- Molecular Docking Studies : Computational studies provided insights into the binding interactions between these compounds and their biological targets, supporting experimental findings regarding their efficacy.
Propriétés
IUPAC Name |
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-11-5-3-4-6-14(11)19-17(21)10-23-16-8-13(18)12(9-20)7-15(16)22-2/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYBZARMYRPEMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=C(C=C(C(=C2)Br)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














